molecular formula C134H227N35O32 B13913244 Transportan

Transportan

Cat. No.: B13913244
M. Wt: 2840.5 g/mol
InChI Key: PBKWZFANFUTEPS-CWUSWOHSSA-N
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Description

Transportan is a 27 amino acid-long peptide that combines sequences from the neuropeptide galanin and the wasp venom peptide mastoparan. This chimeric peptide is known for its ability to penetrate cell membranes, making it a valuable tool in drug delivery and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Transportan is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s reactive groups.

    Coupling: of the next amino acid using activating agents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the full peptide sequence is assembled.

    Cleavage: of the peptide from the resin and final deprotection of side chains.

Industrial Production Methods

While SPPS is suitable for laboratory-scale synthesis, industrial production of this compound may involve large-scale peptide synthesizers and purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Transportan can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or performic acid for oxidation reactions.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

    Substitution reactions: Site-directed mutagenesis techniques.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide sequence. For example, oxidation of methionine residues results in methionine sulfoxide .

Mechanism of Action

Transportan exerts its effects by penetrating cell membranes through a process that is not fully understood but is believed to involve both direct translocation and endocytosis. Once inside the cell, this compound can deliver its cargo to various intracellular targets. The peptide’s ability to interact with and disrupt lipid bilayers is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chimeric nature, combining sequences from two different peptides, which enhances its cell-penetrating ability and versatility in various applications .

Properties

Molecular Formula

C134H227N35O32

Molecular Weight

2840.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C134H227N35O32/c1-25-74(17)108(132(199)157-91(111(142)178)51-67(3)4)168-121(188)90(42-32-36-50-138)155-119(186)89(41-31-35-49-137)154-114(181)79(22)150-123(190)94(54-70(9)10)158-115(182)78(21)146-113(180)77(20)149-122(189)93(53-69(7)8)159-116(183)80(23)148-118(185)88(40-30-34-48-136)156-124(191)95(55-71(11)12)162-128(195)101(61-104(141)174)165-133(200)109(75(18)26-2)167-120(187)87(39-29-33-47-135)151-106(176)65-145-117(184)92(52-68(5)6)160-125(192)96(56-72(13)14)161-127(194)98(58-82-43-45-84(172)46-44-82)153-107(177)64-144-112(179)76(19)147-131(198)102(66-170)166-129(196)100(60-103(140)173)163-126(193)97(57-73(15)16)164-134(201)110(81(24)171)169-130(197)99(152-105(175)62-139)59-83-63-143-86-38-28-27-37-85(83)86/h27-28,37-38,43-46,63,67-81,87-102,108-110,143,170-172H,25-26,29-36,39-42,47-62,64-66,135-139H2,1-24H3,(H2,140,173)(H2,141,174)(H2,142,178)(H,144,179)(H,145,184)(H,146,180)(H,147,198)(H,148,185)(H,149,189)(H,150,190)(H,151,176)(H,152,175)(H,153,177)(H,154,181)(H,155,186)(H,156,191)(H,157,199)(H,158,182)(H,159,183)(H,160,192)(H,161,194)(H,162,195)(H,163,193)(H,164,201)(H,165,200)(H,166,196)(H,167,187)(H,168,188)(H,169,197)/t74-,75-,76-,77-,78-,79-,80-,81+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,108-,109-,110-/m0/s1

InChI Key

PBKWZFANFUTEPS-CWUSWOHSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN

Origin of Product

United States

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